molecular formula C10H22N2O B7928010 [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine

[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine

Cat. No.: B7928010
M. Wt: 186.29 g/mol
InChI Key: FEDRVLKBZKAAJQ-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine: is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol This compound is characterized by the presence of a cyclohexyl ring substituted with an aminoethoxy group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine typically involves the reaction of cyclohexylamine with 2-chloroethanol to form the intermediate 4-(2-hydroxyethoxy)-cyclohexylamine. This intermediate is then subjected to reductive amination using formaldehyde and dimethylamine to yield the final product .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert any oxidized forms back to the original amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Original amine.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

In chemistry, [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific molecular pathways. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the dimethylamine group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-aminoethoxy)-N,N-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(2)9-3-5-10(6-4-9)13-8-7-11/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDRVLKBZKAAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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